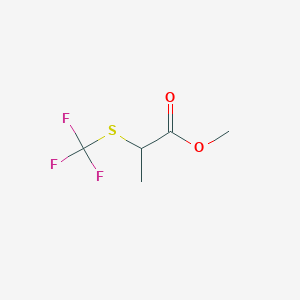

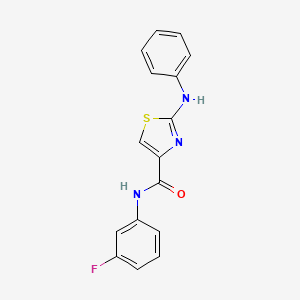

![molecular formula C13H17F3N2 B2563649 N-méthyl-1-[2-(trifluorométhyl)phényl]pipéridine-4-amine CAS No. 1096810-82-0](/img/structure/B2563649.png)

N-méthyl-1-[2-(trifluorométhyl)phényl]pipéridine-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1096810-82-0 . It has a molecular weight of 258.29 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-[2-(trifluoromethyl)phenyl]-4-piperidinamine . The InChI code for this compound is 1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 .Physical And Chemical Properties Analysis

“N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 258.29 .Applications De Recherche Scientifique

Activité anticancéreuse

Le composé présente une activité antiproliférative puissante contre les lignées cellulaires cancéreuses. Plus précisément, les dérivés de ce composé ont été étudiés en tant qu'inhibiteurs de l'hélicase Werner (WRN). L'hélicase WRN joue un rôle crucial dans la réparation de l'ADN, et son inhibition peut cibler sélectivement les cellules cancéreuses. Notamment, les composés 6a, 8i et 13a ont démontré une excellente activité inhibitrice contre les cellules K562, surpassant les médicaments anticancéreux existants comme le paclitaxel et la doxorubicine .

Inhibition de la kinase cKIT

Une autre application prometteuse concerne la découverte de CHMFL-KIT-8140, un inhibiteur de type II hautement puissant capable d'inhiber le mutant "Gatekeeper" T670I de la kinase cKIT. Cette découverte est importante car la kinase cKIT est impliquée dans divers cancers, notamment les tumeurs stromales gastro-intestinales (GIST) .

Propriétés antifongiques

La partie indazole du composé contribue à son activité antifongique. L'électropositivité améliore son efficacité contre les agents pathogènes fongiques, ce qui en fait un candidat potentiel pour le développement de médicaments antifongiques .

Études d'amarrage moléculaire

Des études computationnelles ont exploré les interactions de liaison de ce composé avec des cibles protéiques spécifiques. Par exemple, il a été constaté qu'il chevauche bien la poche de liaison de la protéine 6YHR, ce qui valide davantage son potentiel en tant qu'agent anticancéreux .

Synthèse de dérivés de la quinazoline

Les chercheurs ont synthétisé des dérivés de la N-aryl-2-trifluorométhyl-quinazoline-4-amine en utilisant une stratégie d'optimisation structurelle. Ces composés offrent un échafaudage polyvalent pour la conception et le développement de médicaments .

Dérivés du pyrazole

Le composé a été utilisé dans la synthèse de dérivés du pyrazole. En le faisant réagir avec l'acide 1-méthyl-3-(trifluorométhyl)-1H-pyrazole-4-carboxylique, de nouvelles structures à base de pyrazole ont été obtenues .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGSAWSDUYGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)

![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopentanecarboxamide](/img/structure/B2563583.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)

![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)oxyethyl]acetamide](/img/structure/B2563589.png)